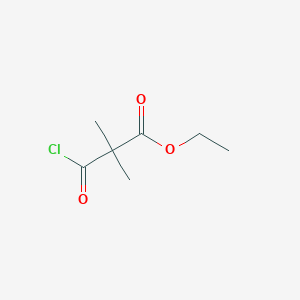

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

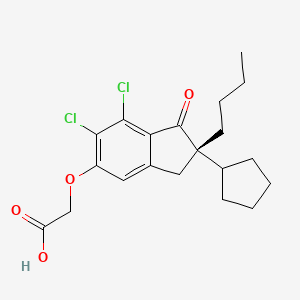

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate is a chemical compound with the molecular formula C7H11ClO3 . It has a molecular weight of 178.62 g/mol . This compound is typically stored in an inert atmosphere and under -20°C .

Molecular Structure Analysis

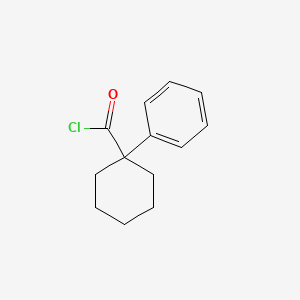

The InChI code for Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate is1S/C7H11ClO3/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3 . The Canonical SMILES representation is CCOC(=O)C(C)(C)C(=O)Cl . Chemical Reactions Analysis

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate is involved in oxidative cross-coupling via dioxygen activation with indoles. It also participates in chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives. Furthermore, it serves as a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .Physical And Chemical Properties Analysis

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate has a molecular weight of 178.61 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 178.0396719 g/mol . The topological polar surface area is 43.4 Ų . It has 11 heavy atoms .Scientific Research Applications

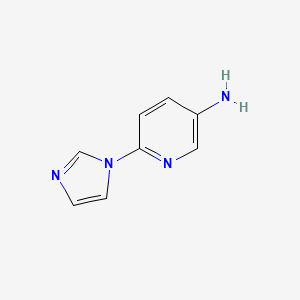

1. Synthesis of Indole Derivatives

- Application Summary: Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

- Results or Outcomes: Indole derivatives have been found to be biologically active compounds useful for the treatment of various disorders in the human body, including cancer cells and microbes .

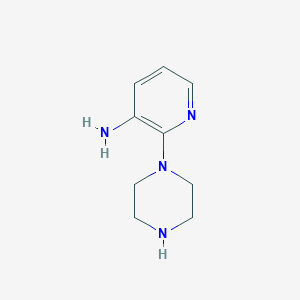

2. Synthesis of 2,2-Dimethylchromene Derivatives

- Application Summary: Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate may be used in the synthesis of 2,2-dimethyl-2H-chromene derivatives, which are designed as agricultural antifungal agents .

- Results or Outcomes: The synthesized 2,2-dimethyl-2H-chromene derivatives were found to be potent and low-toxicity antifungal agents, providing a theoretical basis for their future application as botanical fungicides in agriculture .

Safety And Hazards

The safety information for Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate indicates that it has GHS05 and GHS07 pictograms. The signal word is “Danger”. The hazard statements include H302, H312, H314, and H332. The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P322, P330, P363, P405, and P501 .

properties

IUPAC Name |

ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMSRVZREZMYNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441684 |

Source

|

| Record name | Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |

CAS RN |

64244-87-7 |

Source

|

| Record name | Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)

![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)